molecular formula C16H13Cl2N3O6 B3719750 N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

Cat. No.: B3719750
M. Wt: 414.2 g/mol
InChI Key: BBMPXCAZMUOWEG-FBCYGCLPSA-N
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Description

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide: is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O6/c1-26-14-5-9(4-11(18)16(14)23)7-19-20-15(22)8-27-13-3-2-10(17)6-12(13)21(24)25/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPXCAZMUOWEG-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their condensation under specific reaction conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions of this compound may require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

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